1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one
1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0828131
InChI:
InChI=1S/C24H19ClN2O2/c1-2-29-20-14-7-17(8-15-20)9-16-22-21-5-3-4-6-23(28)24(21)27(26-22)19-12-10-18(25)11-13-19/h3-16H,2H2,1H3/b16-9+
SMILES:
CCOC1=CC=C(C=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)Cl
Molecular Formula:
C24H19ClN2O2
Molecular Weight:
402.9 g/mol
1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one
CAS No.:
Cat. No.: VC0828131
Molecular Formula: C24H19ClN2O2
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19ClN2O2 |
|---|---|
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-[(E)-2-(4-ethoxyphenyl)ethenyl]cyclohepta[c]pyrazol-8-one |
| Standard InChI | InChI=1S/C24H19ClN2O2/c1-2-29-20-14-7-17(8-15-20)9-16-22-21-5-3-4-6-23(28)24(21)27(26-22)19-12-10-18(25)11-13-19/h3-16H,2H2,1H3/b16-9+ |
| Standard InChI Key | PVMJOCWERPFYHH-CXUHLZMHSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)/C=C/C2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)Cl |
| SMILES | CCOC1=CC=C(C=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CCOC1=CC=C(C=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator